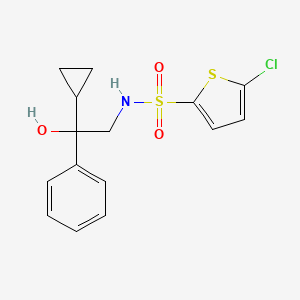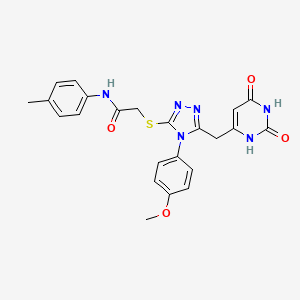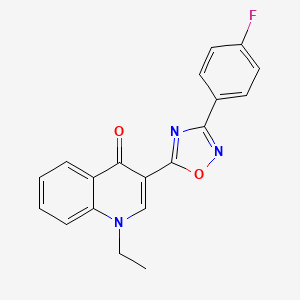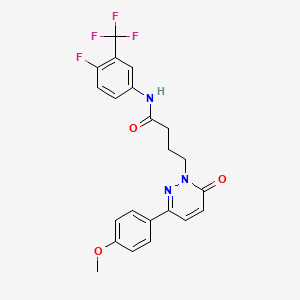
N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide" is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, which has been the subject of research due to its potential antioxidant and anticancer activities. The research on these derivatives has shown that they can be more effective than ascorbic acid in scavenging free radicals and exhibit cytotoxicity against certain cancer cell lines, such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 .
Synthesis Analysis
The synthesis of the derivatives, including the compound of interest, involves the use of various moieties such as semicarbazide, thiosemicarbazide, and thiadiazole. The molecular structures of these synthesized compounds were confirmed using spectroscopic methods like IR, 1H-, 13C-NMR, and mass spectrometry. The specific synthesis process for the compound is not detailed in the provided papers, but the general approach to creating such derivatives is well-established in the field .
Molecular Structure Analysis
The molecular structure of the derivatives has been confirmed through various forms of analysis. In particular, the structure of a bicalutamide derivative, which shares a similar phenyl ring structure with the compound of interest, was confirmed using both NMR and X-ray analysis. This suggests that similar analytical techniques could be used to confirm the structure of "this compound" .
Chemical Reactions Analysis
One of the papers describes a novel 1,4-N-->O migration of a disubstituted phenyl ring during the N-methylation of a bicalutamide derivative. This reaction was mediated by cesium fluoride and tetra-n-butylammonium fluoride. Although this reaction is specific to a bicalutamide derivative, it provides insight into the potential reactivity and chemical behavior of the phenyl ring, which could be relevant to the compound of interest due to the presence of a similar phenyl structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "this compound" are not directly provided in the papers. However, the antioxidant activity of related compounds has been measured using the DPPH radical scavenging method, and their anticancer activity has been assessed using the MTT assay against specific cancer cell lines. These assays indirectly provide information about the chemical properties of the compounds, such as their reactivity with free radicals and their interaction with biological systems .
Scientific Research Applications
Synthesis and Chemical Properties
The compound's structure indicates the presence of fluorinated substituents which are known for their significant impact in drug design due to their unique effects on the physical, chemical, and biological properties of a molecule. Fluorinated functionalities, especially trifluoromethyl groups, are prominent in enhancing the stability and activity of pharmaceuticals. For instance, the review by (Thomas, 1969) emphasizes the role of trifluoromethyl (-CF3) substituents in antitubercular drug design, highlighting their potential to improve pharmacodynamic and pharmacokinetic properties. Similarly, a study on the fluoroalkylation reactions in aqueous media indicates that the inclusion of fluorine-containing functionalities can significantly influence the development of new pharmaceuticals by altering their molecular properties (Song et al., 2018).
Application in Disease Treatment and Drug Design
The compound's pyridazinone moiety, as indicated in related research, is associated with potent biological activity. For instance, pyridazinone compounds like ABT-963 are identified as selective cyclooxygenase (COX-2) inhibitors with significant potential in treating pain and inflammation associated with arthritis. These compounds have shown effectiveness in reducing prostaglandin production and edema, as well as bone loss and soft tissue destruction, implying their therapeutic potential in disease treatment (Asif, 2016).
Role in Neurological Diseases
The presence of specific chemical moieties in the compound suggests potential applications in neurological disease treatment. For instance, N-butylphthalide (NBP), a compound with a structural resemblance, has been shown to have diverse pharmacological effects in treating neurological diseases. NBP is known to improve microcirculation, protect mitochondrial function, and exhibit anti-inflammatory properties, indicating the compound's relevance in neurologic disease treatment (Chen et al., 2019).
properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N3O3/c1-32-16-7-4-14(5-8-16)19-10-11-21(31)29(28-19)12-2-3-20(30)27-15-6-9-18(23)17(13-15)22(24,25)26/h4-11,13H,2-3,12H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILJLTUFIERRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

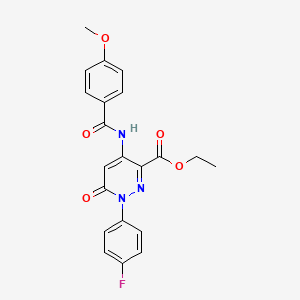
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)
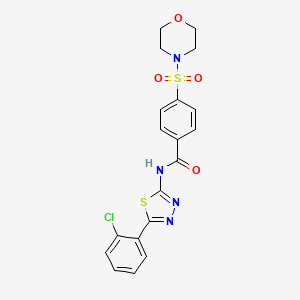

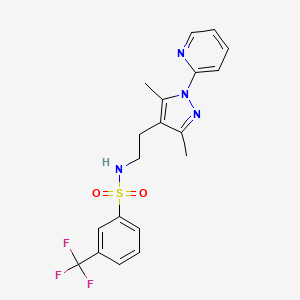
![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)
amine](/img/structure/B3008738.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)
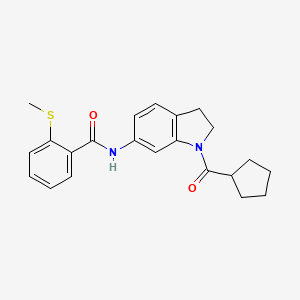
![3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008741.png)

